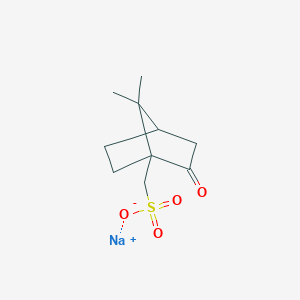
3-Chlor-4-hydroxybenzoesäure
Übersicht
Beschreibung
3-Chloro-4-hydroxybenzoic acid is an organic compound with the molecular formula C7H5ClO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a hydroxyl group at the fourth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Synthetic Routes and Reaction Conditions:
Chlorination of 4-hydroxybenzoic acid: One common method involves the chlorination of 4-hydroxybenzoic acid using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the third position.
Industrial Production Methods: Industrially, 3-chloro-4-hydroxybenzoic acid can be synthesized through a multi-step process involving the chlorination of 4-hydroxybenzoic acid followed by purification steps to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: 3-Chloro-4-hydroxybenzoic acid can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form 3-chloro-4-hydroxybenzyl alcohol under suitable reducing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 3-amino-4-hydroxybenzoic acid or 3-thio-4-hydroxybenzoic acid can be formed.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: 3-Chloro-4-hydroxybenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
Target of Action
The primary targets of 3-Chloro-4-hydroxybenzoic acid are the enzymes involved in its biosynthesis, specifically Ab2 and Ab3 . These enzymes are identified as cytochrome P450 enzymes responsible for biaryl and biaryl ether formation .
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. The key substrate for these P450 enzymes is 2,4-dichlorophenol , which is derived from the precursor 3-chloro-4-hydroxybenzoic acid .
Biochemical Pathways
The biosynthetic steps leading towards 3-chloro-4-hydroxybenzoic acid involve several enzymes and pathways Ab7 , an isoenzyme of a 3-deoxy-7-phosphoheptulonate (DAHP) synthase, is involved in chorismate biosynthesis by the shikimate pathway . Chorismate is further converted by a dedicated chorismate lyase (Ab5 ) yielding 4-hydroxybenzoic acid (4-HBA) . The stand-alone adenylation domain Ab6 activates 4-HBA, which is subsequently tethered to the acyl carrier protein (ACP Ab8 ) . The Ab8 bound substrate is chlorinated by Ab10 in meta position yielding 3-Cl-4-HBA .
Result of Action
The result of the action of 3-Chloro-4-hydroxybenzoic acid is the formation of 2,4-dichlorophenol , the monomeric ambigol building block . This is achieved through a series of enzymatic reactions involving the activation, chlorination, and release of the compound .
Vergleich Mit ähnlichen Verbindungen
3-Chloro-4-hydroxybenzoic acid can be compared with other similar compounds such as:
4-Hydroxybenzoic Acid: Lacks the chlorine substitution, making it less reactive in certain substitution reactions.
3-Chlorobenzoic Acid: Lacks the hydroxyl group, affecting its solubility and reactivity.
4-Chlorobenzoic Acid: Chlorine substitution at a different position, leading to different chemical properties and reactivity.
Uniqueness: The presence of both chlorine and hydroxyl groups in 3-chloro-4-hydroxybenzoic acid makes it a versatile compound with unique reactivity and applications compared to its analogs.
Eigenschaften
IUPAC Name |
3-chloro-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNLHMKIGMZKJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192747 | |
| Record name | 3-Chloro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3964-58-7 | |
| Record name | 3-Chloro-4-hydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3964-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-hydroxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-CHLORO-4-HYDROXYBENZOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21186 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.432 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLORO-4-HYDROXYBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WF3LNJ6Q5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological role of 3-Chloro-4-hydroxybenzoic acid in the cyanobacterium Fischerella ambigua?
A1: 3-Chloro-4-hydroxybenzoic acid serves as a key precursor in the biosynthesis of ambigols A-E, a group of polychlorinated aromatic compounds produced by Fischerella ambigua []. It is a building block that is further modified by halogenation and enzymatic reactions to yield the final ambigol molecules.
Q2: How is 3-Chloro-4-hydroxybenzoic acid synthesized in Fischerella ambigua?
A2: The biosynthesis involves a dedicated pathway starting with chorismate, a key intermediate in the shikimate pathway []. A dedicated chorismate lyase (Ab5) converts chorismate to 4-hydroxybenzoic acid (4-HBA). The 4-HBA is then activated by adenylation domain Ab6 and loaded onto an acyl carrier protein (Ab8). Finally, a halogenase enzyme (Ab10) chlorinates the 4-HBA bound to Ab8, yielding 3-Chloro-4-hydroxybenzoic acid [].
Q3: Has 3-Chloro-4-hydroxybenzoic acid been found in other organisms?
A3: Yes, beyond Fischerella ambigua, 3-Chloro-4-hydroxybenzoic acid has been isolated from the twigs of Ailanthus fordii Nooteboom [] and the roots of Eurycoma longifolia []. This suggests a potentially wider distribution in nature and warrants further investigation.
Q4: Can 3-Chloro-4-hydroxybenzoic acid be chemically modified to create new polymers?
A4: Research indicates that 3-Chloro-4-hydroxybenzoic acid can be used as a monomer in the synthesis of thermotropic copolyesters. Studies have explored its copolymerization with 4-hydroxybenzoic acid [] and 4'-hydroxybiphenyl-4-carboxylic acid [] to generate novel polymer materials.
Q5: Does 3-Chloro-4-hydroxybenzoic acid exhibit any xenoestrogenic activity?
A5: Studies using rat hepatocytes show that while 3-Chloro-4-hydroxybenzoic acid is a metabolite of chlorpropham (CIPC), it does not exhibit xenoestrogenic activity []. Unlike known xenoestrogens like bisphenol A, it does not effectively compete with 17β-oestradiol for binding to estrogen receptor-α []. The chlorine atom adjacent to the 4-hydroxy group is thought to hinder its interaction with the estrogen receptor.
Q6: Is there evidence of 3-Chloro-4-hydroxybenzoic acid being a substrate for any enzymes?
A7: Yes, research has shown that 3-Chloro-4-hydroxybenzoic acid can act as a substrate for 6-hydroxynicotinate 3-monooxygenase (NicC) []. This enzyme, involved in niacin degradation, exhibits a high catalytic efficiency with 3-Chloro-4-hydroxybenzoic acid, further emphasizing its potential role in various biological pathways.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)-](/img/structure/B146213.png)




![Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]-](/img/structure/B146223.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B146224.png)






